PSB-1491
Description
PSB-1491 (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide) is a highly potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson’s disease. With an IC50 of 0.386 nM against human MAO-B and >25,000-fold selectivity over MAO-A, this compound exemplifies the structural optimization of indazole-carboxamide derivatives for MAO-B targeting . Its synthesis involves standard procedures yielding high overall efficiency, making it a promising candidate for preclinical development .
Properties
CAS No. |
1619884-67-1 |
|---|---|
Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.17 |
IUPAC Name |
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChI Key |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-1491; PSB 1491; PSB1491; |
Origin of Product |
United States |
Preparation Methods
The synthetic route for PSB-1491 involves the preparation of the mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions.
Chemical Reactions Analysis
PSB-1491 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PSB-1491 has a wide range of scientific research applications, including:
Chemistry: It is used as a selective inhibitor in studies involving monoamine oxidase B.
Biology: It is used to study the role of monoamine oxidase B in various biological processes.
Medicine: It is used in research related to neurodegenerative diseases, such as Parkinson’s disease, where monoamine oxidase B plays a significant role.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
PSB-1491 exerts its effects by selectively inhibiting monoamine oxidase B. This enzyme is responsible for the breakdown of monoamines, such as dopamine. By inhibiting monoamine oxidase B, this compound increases the levels of dopamine and other monoamines in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
PSB-1491 belongs to a class of indazole- and indole-carboxamides optimized for MAO-B inhibition. Key analogs include PSB-1410 and compound 58 , which differ in core structure, substituents, or linker chemistry. Below is a detailed comparison:
Structural and Pharmacological Profiles
| Compound | Core Structure | Substituents/Modifications | IC50 (MAO-B, nM) | Selectivity (MAO-B vs. MAO-A) |
|---|---|---|---|---|
| This compound | Indazole | 1-methyl, 5-carboxamide, 3,4-dichlorophenyl | 0.386 | >25,000-fold |
| PSB-1410 | Indole | 5-carboxamide, 3,4-dichlorophenyl | 0.227 | >5,700-fold |
| Compound 58 | Indazole | Methanimine spacer, 3,4-dichlorophenyl | 0.612 | >16,000-fold |
Data Sources :
Key Observations:
Core Structure :
- This compound (indazole) and PSB-1410 (indole) share a carboxamide linker but differ in the heterocyclic core. The indazole moiety in this compound enhances selectivity over MAO-A compared to PSB-1410’s indole core .
- Compound 58 replaces the carboxamide linker with a methanimine spacer while retaining indazole, demonstrating that linker flexibility can maintain potency (IC50 = 0.612 nM) .
Substituent Effects :
- The 1-methyl group on this compound’s indazole likely improves binding affinity and metabolic stability compared to unsubstituted analogs.
- Both this compound and PSB-1410 feature a 3,4-dichlorophenyl group, critical for hydrophobic interactions within the MAO-B active site .
Selectivity Trends :
Mechanism of Action
This compound and analogs act as competitive, reversible inhibitors , binding to the substrate cavity of MAO-B. The 3,4-dichlorophenyl group aligns with hydrophobic residues (e.g., Tyr398, Tyr435), while the carboxamide linker forms hydrogen bonds with Cys172 . Methanimine spacers in compound 58 may introduce conformational flexibility, slightly reducing potency but maintaining strong selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
